molecular formula C12H12O4 B11887005 methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Cat. No.: B11887005
M. Wt: 220.22 g/mol
InChI Key: PYDDGUYDXOJSJA-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C12H12O4 It is a derivative of cinnamic acid and contains a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate typically involves the esterification of 4-(4-methoxyphenyl)-2-oxobut-3-enoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-(4-methoxyphenyl)-2-oxobutanoic acid.

    Reduction: Formation of 4-(4-methoxyphenyl)-2-hydroxybut-3-enoate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 4-(4-chlorophenyl)-2-oxobut-3-enoate: Contains a chlorine atom on the phenyl ring.

    Methyl 4-(4-nitrophenyl)-2-oxobut-3-enoate: Contains a nitro group on the phenyl ring.

Uniqueness

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDDGUYDXOJSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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